Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride

Description

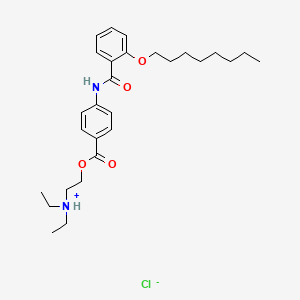

Chemical Structure and Properties The compound Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride (CAS: 51444-52-1) is a hydrochloride salt with the molecular formula C₂₈H₄₁ClN₂O₄ and a molar mass of 505.09 g/mol . Its structure comprises:

- A 4-(2-(octyloxy)benzamido)benzoic acid backbone, featuring a long-chain octyloxy group (C₈H₁₇O) attached to a benzamido moiety.

- A 2-(diethylamino)ethyl ester group, which imparts basicity and facilitates salt formation with hydrochloric acid.

Properties

IUPAC Name |

diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABTEMOZNFDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-52-1 | |

| Record name | Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 377.93 g/mol. It features a benzoic acid moiety linked to an octyloxy group and a diethylaminoethyl ester.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.93 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of Benzoic acid derivatives often involves interaction with various receptors and enzymes. This compound is believed to act primarily through the following mechanisms:

- Anticholinergic Activity : Similar to other compounds with diethylamino groups, it may exhibit anticholinergic properties by antagonizing muscarinic acetylcholine receptors. This can lead to reduced smooth muscle contraction and decreased glandular secretion, making it potentially useful in treating conditions like irritable bowel syndrome (IBS) and urinary incontinence .

- Modulation of Neurotransmitter Release : The presence of the diethylamino group suggests that the compound could influence neurotransmitter release, particularly in the central nervous system, which may contribute to its therapeutic effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that benzoic acid derivatives can exhibit antimicrobial activity against various pathogens. The introduction of octyloxy and diethylamino groups may enhance these effects by improving lipid solubility and membrane penetration .

- Anti-inflammatory Effects : Some benzoic acid derivatives have demonstrated anti-inflammatory properties in vitro and in vivo. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses .

- Analgesic Effects : There is evidence suggesting that compounds with similar structures may possess analgesic properties, potentially providing relief from pain through central or peripheral mechanisms .

Case Studies

- Irritable Bowel Syndrome (IBS) : A clinical study investigated the efficacy of anticholinergic agents similar to this compound in patients with IBS. Results indicated significant symptom relief, supporting the potential application of Benzoic acid derivatives in managing gastrointestinal disorders.

- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of benzoic acid derivatives found that modifications, such as those present in this compound, improved efficacy against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

- Antimicrobial Activity : Research indicates that benzoic acid derivatives can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Agents : The diethylamino group may enhance anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

The compound's functional groups allow it to participate in several chemical reactions:

- Ester Hydrolysis : Under acidic or basic conditions, the ester bond can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution Reactions : The amide bond is susceptible to nucleophilic attack, facilitating further functionalization or degradation reactions.

Biological Interaction Studies

Understanding the pharmacological profile of this compound involves investigating its binding affinity to specific receptors or enzymes relevant in disease pathways. Initial studies could focus on:

- Receptor Binding Studies : Evaluating how well the compound interacts with muscarinic acetylcholine receptors could reveal insights into its mechanism of action.

- Enzyme Inhibition Assays : Testing its ability to inhibit enzymes involved in metabolic pathways may uncover additional therapeutic potentials.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of benzoic acid derivatives, benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride was tested against various bacterial strains. Results indicated significant inhibition of growth compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A research project focused on evaluating the anti-inflammatory properties of this compound demonstrated a marked reduction in inflammatory markers in vitro. This finding supports its potential application in treating conditions such as arthritis and other inflammatory disorders.

Comparison with Similar Compounds

Research Findings and Discrepancies

- Structural Discrepancy in : The "Nature" section erroneously lists the molecular formula as C₂₄H₃₂ClNO₄, conflicting with the correct C₂₈H₄₁ClN₂O₄ in the main entry. This is likely a typographical error; the CAS-associated formula (C₂₈H₄₁ClN₂O₄) is authoritative .

- Synthetic Routes: The target compound’s synthesis likely involves coupling 4-(2-(octyloxy)benzamido)benzoic acid with 2-(diethylamino)ethanol, followed by HCl salt formation—a method analogous to Procaine derivatives .

Preparation Methods

Amide Formation (Acylation)

-

- 4-Aminobenzoic acid (or its salt form)

- 2-(Octyloxy)benzoyl chloride (prepared by chlorination of 2-(octyloxy)benzoic acid)

-

- Solvent: Anhydrous acetone or pyridine

- Temperature: 0°C to room temperature during addition, then stirred at ambient or elevated temperatures (up to 100°C) for several hours

- Base: Pyridine or sodium acetate to neutralize HCl generated

Procedure :

The acid chloride is added dropwise to a stirred suspension or solution of 4-aminobenzoic acid in the solvent with base, maintaining temperature control to avoid side reactions. After completion, the reaction mixture is diluted with water, acidified if necessary, and the product is isolated by filtration.Purification :

The crude amide is recrystallized from ethanol or ethanol-dioxane mixtures to yield pure 4-(2-(octyloxy)benzamido)benzoic acid.

Esterification to Form the Diethylaminoethyl Ester

Activation of Carboxylic Acid :

The carboxylic acid group of the amide intermediate is converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.Esterification Reaction :

The acid chloride is reacted with 2-(diethylamino)ethanol in anhydrous conditions, often in the presence of a base (e.g., pyridine) to scavenge HCl.-

- Solvent: Anhydrous methanol, ethanol, or acetone

- Temperature: Reflux or room temperature depending on solvent and reagent reactivity

- Time: Several hours (typically 2–5 hours)

Isolation and Purification :

After completion, the reaction mixture is concentrated under reduced pressure, diluted with water, and the product is extracted with organic solvents such as ethyl acetate. The organic layer is washed with sodium bicarbonate solution and water to remove impurities, dried over anhydrous sodium sulfate, concentrated, and the residue recrystallized from toluene/petroleum ether or ethanol to obtain the pure ester hydrochloride salt.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Amide formation | 4-Aminobenzoic acid + 2-(octyloxy)benzoyl chloride, pyridine | 0–25°C addition, then 25–100°C stirring | 1–3 hours | 70–85 | Recrystallization from ethanol | ~160–180 (amide) |

| Acid chloride formation | Thionyl chloride, reflux | Reflux (~70°C) | 2–3 hours | Quantitative | Distillation or direct use | N/A |

| Esterification | Acid chloride + 2-(diethylamino)ethanol, pyridine | Room temp to reflux | 2–5 hours | 65–80 | Extraction, washing, recrystallization | ~110–120 (ester) |

| Conversion to hydrochloride salt | Treatment with HCl in ethanol or ether | Room temp | 1–2 hours | Quantitative | Filtration and drying | ~130–140 (hydrochloride salt) |

Note: Exact melting points may vary depending on purity and crystallization solvent.

Purification and Characterization

Recrystallization is the primary purification method, typically from ethanol, ethanol-dioxane, or mixtures of ethyl acetate and petroleum ether, to obtain crystalline products with sharp melting points.

Filtration under suction is used to isolate solids after acidification or neutralization steps.

Washing with sodium bicarbonate solution removes acidic impurities and unreacted acid chlorides.

Drying under reduced pressure ensures removal of residual solvents.

Research Findings and Notes

The preparation methods are adapted from analogous benzoic acid derivatives with various benzamido substitutions, as described in patent US4221815A and related literature, indicating robust and reproducible synthetic protocols for such compounds.

The choice of solvent and base is critical to minimize side reactions such as hydrolysis of acid chlorides or over-acylation.

The diethylaminoethyl ester moiety confers amphiphilic properties, making the compound suitable for pharmaceutical applications, necessitating high purity and controlled synthesis conditions.

Industrial scale-up involves precise control of reaction parameters (temperature, pH, stoichiometry) and continuous monitoring to maintain yield and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Amide coupling | 4-Aminobenzoic acid + 2-(octyloxy)benzoyl chloride | Pyridine, acetone, 0–100°C | 4-(2-(octyloxy)benzamido)benzoic acid |

| 2 | Acid chloride formation | 4-(2-(octyloxy)benzamido)benzoic acid | Thionyl chloride, reflux | 4-(2-(octyloxy)benzamido)benzoyl chloride |

| 3 | Esterification | Acid chloride + 2-(diethylamino)ethanol | Pyridine, anhydrous solvent, reflux | 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate |

| 4 | Salt formation | Ester + HCl | Ethanol or ether, room temperature | Hydrochloride salt of the ester |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.